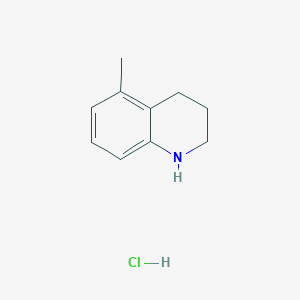

5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-4-2-6-10-9(8)5-3-7-11-10;/h2,4,6,11H,3,5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROVTJRERLFXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700169 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861368-85-6 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride"

An In-depth Technical Guide to the Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The primary focus is on the robust and widely applicable method of catalytic hydrogenation of 5-methylquinoline. This document elucidates the causal relationships behind experimental choices, offers detailed, step-by-step protocols, and outlines rigorous analytical methods for product validation, adhering to the principles of scientific integrity and reproducibility.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged structural motif found in numerous natural products and synthetic pharmaceutical agents.[1][2] Its rigid, partially saturated bicyclic structure makes it an attractive scaffold for designing molecules that can interact with a wide range of biological targets. The strategic placement of substituents on the THQ core allows for the fine-tuning of pharmacological properties.

5-Methyl-1,2,3,4-tetrahydroquinoline is a specific analogue within this important class. Its synthesis is a foundational step for creating more complex derivatives for structure-activity relationship (SAR) studies. This guide focuses on the preparation of its hydrochloride salt, which enhances the compound's stability, crystallinity, and aqueous solubility, facilitating its handling, purification, and use in biological assays.

Synthetic Strategy: A Retrosynthetic Approach

The most direct and industrially scalable approach to 5-Methyl-1,2,3,4-tetrahydroquinoline is the reduction of the corresponding aromatic precursor, 5-methylquinoline. The core transformation involves the selective hydrogenation of the nitrogen-containing pyridine ring, leaving the benzene ring intact.

References

A Guide to the Chiral Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline Enantiomers

This technical guide provides an in-depth exploration of methodologies for the enantioselective synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline (5-Me-THQ). The chiral tetrahydroquinoline scaffold is a privileged structural motif in numerous biologically active compounds and pharmaceutical agents. Consequently, robust and efficient methods for accessing enantiomerically pure forms of substituted THQs are of significant interest to researchers in drug discovery and development. This document outlines and critically evaluates several key strategies, offering both theoretical grounding and practical insights for their application.

Introduction: The Significance of Chiral Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core structure is a foundational element in a wide array of natural products and synthetic molecules with pronounced pharmacological activities. The introduction of a chiral center transforms the molecule, often leading to stereospecific interactions with biological targets. The 5-methyl substitution, in particular, presents a unique synthetic challenge and opportunity, influencing the electronic and steric properties of the molecule, which can be pivotal for its biological function. This guide focuses on the primary asymmetric strategies to obtain the (R)- and (S)-enantiomers of 5-Methyl-1,2,3,4-tetrahydroquinoline.

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral 5-Me-THQ can be approached through several distinct strategies. The most direct method is the asymmetric reduction of the corresponding prochiral 5-methylquinoline. Alternatively, a racemic mixture of 5-Me-THQ can be synthesized and then resolved into its constituent enantiomers. The choice of strategy depends on factors such as the availability of catalysts and reagents, desired scalability, and the required level of enantiopurity.

Caption: Primary strategies for the synthesis of 5-Me-THQ enantiomers.

Part 1: Asymmetric Hydrogenation of 5-Methylquinoline

Asymmetric hydrogenation of the N-heteroaromatic ring of 5-methylquinoline is the most atom-economical and direct route to the chiral product. This transformation is typically achieved using transition metal catalysts, most notably iridium and ruthenium, complexed with chiral ligands.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium(I) complexes, particularly those derived from [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), in combination with chiral phosphine ligands, have proven highly effective for the asymmetric hydrogenation of quinolines.[1] The mechanism often involves the activation of the quinoline substrate, sometimes through the use of an additive, followed by the stereoselective transfer of hydrogen from the metal center.

Causality of Experimental Choices:

-

Catalyst Precursor: [Ir(COD)Cl]₂ is a common and commercially available precursor that readily forms active catalytic species with a variety of chiral ligands.

-

Chiral Ligand: The choice of ligand is paramount for achieving high enantioselectivity. Ligands from the BIPHEP and SEGPHOS families have shown considerable success.[2] The rigid backbone and specific chirality of the ligand create a chiral pocket around the metal center, which dictates the facial selectivity of the hydrogenation.

-

Solvent: Solvents like tetrahydrofuran (THF) are often preferred as they are capable of dissolving both the substrate and the catalyst, and are relatively inert under the reaction conditions.[3]

-

Additive: Additives such as iodine (I₂) or chloroformates can be crucial.[2] They can facilitate the formation of the active catalyst and activate the quinoline substrate towards reduction, potentially by partially disrupting its aromaticity.[2]

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the selected chiral phosphine ligand (e.g., (S)-SEGPHOS, 1.1 mol%). Anhydrous, degassed THF (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: In a separate hydrogenation vessel, 5-methylquinoline (1.0 mmol) is dissolved in anhydrous, degassed THF (4 mL).

-

Reaction Execution: The pre-formed catalyst solution is transferred to the substrate solution under an inert atmosphere. An additive, if required (e.g., I₂, 2.5 mol%), is added at this stage.

-

Hydrogenation: The vessel is placed in an autoclave, which is then sealed, purged several times with hydrogen gas, and pressurized to 50 atm. The reaction is stirred at a specified temperature (e.g., 25-50 °C) for 12-24 hours.

-

Work-up and Analysis: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched 5-Methyl-1,2,3,4-tetrahydroquinoline. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Presentation: Representative Results for Asymmetric Hydrogenation of Substituted Quinolines

| Entry | Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |

| 1 | 2-Methylquinoline | [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂ | 100:1 | >99 | 96 | [3] |

| 2 | 2-Ethylquinoline | [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂ | 100:1 | >99 | 95 | [3] |

| 3 | 2-Phenylquinoline | [Ir(COD)Cl]₂ / (S)-SEGPHOS / ClCO₂Bn | 100:1 | 65 | 70 | [2] |

| 4 | 6-Methoxyquinoline | [Ir(COD)Cl]₂ / (S)-SEGPHOS / ClCO₂Bn | 100:1 | 98 | 90 | [2] |

Note: While data for 5-methylquinoline is not explicitly listed, these results on electronically and sterically similar substrates provide a strong basis for optimization.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium(II) complexes, often paired with chiral diamine ligands, offer an alternative and powerful catalytic system for the asymmetric hydrogenation of quinolines.[1] These catalysts are known for their high activity and can operate under various conditions.

Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.

Part 2: Chiral Brønsted Acid Catalyzed Synthesis

An alternative to transition-metal catalysis is the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids.[4] This organocatalytic approach typically involves a transfer hydrogenation, where a Hantzsch ester serves as the hydrogen source.

Mechanistic Rationale: The chiral phosphoric acid catalyst activates the quinoline substrate by protonating the nitrogen atom, forming a chiral ion pair. This enhances the electrophilicity of the C=N bond and brings the substrate into a defined chiral environment. The Hantzsch ester then delivers a hydride to one face of the iminium ion, guided by the chiral counterion, leading to the formation of one enantiomer of the product in excess.

Experimental Protocol: General Procedure for Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation

-

Reaction Setup: To a vial equipped with a magnetic stir bar, add 5-methylquinoline (0.1 mmol, 1.0 equiv.), Hantzsch ester (0.12 mmol, 1.2 equiv.), and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.01 mmol, 10 mol%).

-

Reaction Execution: Add toluene (1.0 mL) to the vial. Stir the reaction mixture at a specified temperature (e.g., 50 °C) for 24-72 hours.

-

Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel.

-

Analysis: Determine the yield and enantiomeric excess of the resulting 5-Methyl-1,2,3,4-tetrahydroquinoline by standard analytical techniques (NMR, chiral HPLC).

Part 3: Enzymatic Kinetic Resolution of Racemic 5-Methyl-1,2,3,4-tetrahydroquinoline

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture.[5] In an enzymatic kinetic resolution (EKR), an enzyme selectively catalyzes a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases are commonly employed for this purpose, often catalyzing the acylation of one enantiomer of a racemic alcohol or amine.[6][7]

Underlying Principle: The enzyme's active site is inherently chiral. When presented with a racemic mixture, one enantiomer fits more favorably into the active site and undergoes the catalyzed reaction at a much higher rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted enantiomer in high enantiomeric excess, as well as the product derived from the reactive enantiomer.[5]

Workflow for Enzymatic Kinetic Resolution:

-

Synthesis of Racemic 5-Me-THQ: The starting racemic material is first synthesized, typically by the reduction of 5-methylquinoline using a non-chiral reducing agent such as sodium borohydride in the presence of an acid, or through catalytic hydrogenation with an achiral catalyst (e.g., Pd/C).

-

Enzymatic Reaction: The racemic 5-Me-THQ is subjected to acylation using a lipase (e.g., Candida antarctica lipase B, CAL-B) and an acyl donor (e.g., vinyl acetate) in an organic solvent.

-

Separation: After reaching ~50% conversion, the reaction is stopped. The acylated product and the unreacted amine can be separated by chromatography.

-

Deprotection (if necessary): The acylated enantiomer can be deprotected to yield the other enantiomer of 5-Me-THQ.

Caption: General workflow for the enzymatic kinetic resolution of 5-Me-THQ.

Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: In a flask, dissolve racemic 5-Methyl-1,2,3,4-tetrahydroquinoline (1 mmol) in an appropriate organic solvent (e.g., toluene, 10 mL).

-

Enzyme Addition: Add a lipase preparation (e.g., immobilized CAL-B, 20 mg/mmol substrate).

-

Acylation: Add an acyl donor (e.g., vinyl acetate, 1.5 mmol) and stir the suspension at a controlled temperature (e.g., 40 °C).

-

Monitoring: Monitor the conversion by GC or TLC.

-

Work-up: When the conversion reaches approximately 50%, filter off the enzyme. Remove the solvent under reduced pressure. The resulting mixture of the unreacted amine and the acylated amine can be separated by column chromatography.

Conclusion and Outlook

The enantioselective synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline can be effectively achieved through several strategic approaches. Asymmetric hydrogenation using iridium or ruthenium catalysts represents the most direct and atom-efficient method, and while specific examples for the 5-methyl substrate are not abundant in the literature, the broad applicability of these catalytic systems to other substituted quinolines provides a strong foundation for methodological development. Chiral Brønsted acid-catalyzed transfer hydrogenation offers a valuable metal-free alternative. For cases where the direct asymmetric synthesis proves challenging, enzymatic kinetic resolution provides a reliable, albeit less direct, route to access both enantiomers in high purity. The choice of the optimal method will be dictated by the specific requirements of the research or development program, including cost, scale, and desired enantiopurity.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive spectroscopic characterization of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a key heterocyclic scaffold in medicinal chemistry. Moving beyond a simple recitation of data, this document elucidates the causal reasoning behind experimental design, data interpretation, and the synergistic validation derived from a multi-technique approach. We will detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The objective is to equip researchers and drug development professionals with an authoritative, self-validating workflow for structural confirmation and purity assessment, ensuring the integrity of their chemical entities.

Introduction: The Imperative for Rigorous Characterization

5-Methyl-1,2,3,4-tetrahydroquinoline is a privileged scaffold, forming the core of numerous biologically active compounds.[1] Its hydrochloride salt is often the preferred form for pharmaceutical development due to enhanced stability and aqueous solubility. Consequently, unambiguous confirmation of its structure—including the specific substitution pattern and the protonation state of the nitrogen—is a non-negotiable prerequisite for any meaningful biological or chemical investigation.

Spectroscopic analysis is the cornerstone of this process. Each technique provides a unique and complementary piece of the structural puzzle. When integrated, they create a self-validating system that confirms the identity and purity of the target compound with a high degree of confidence. This guide will walk through the theory, execution, and interpretation of each essential technique.

The Molecular Blueprint: Structure and Predicted Spectral Features

Figure 1: Chemical Structure of this compound

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Methyl-1,2,3,4-tetrahydroquinoline

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, cornerstone technique in the field of organic chemistry for the definitive structural elucidation of molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it indispensable in research, quality control, and the drug development pipeline. This guide offers a comprehensive analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of 5-Methyl-1,2,3,4-tetrahydroquinoline.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The precise characterization of substituted analogs, such as the 5-methyl derivative, is critical for understanding structure-activity relationships (SAR) and ensuring the chemical integrity of synthesized compounds. This document provides a detailed interpretation of its NMR data, explains the underlying principles governing the observed spectral features, and presents a validated protocol for data acquisition.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first analyze the molecular structure of 5-Methyl-1,2,3,4-tetrahydroquinoline to identify all unique (chemically non-equivalent) proton and carbon atoms.

The structure contains ten carbon atoms and thirteen hydrogen atoms, organized into distinct chemical environments:

-

Aromatic System: A 1,2,3-trisubstituted benzene ring.

-

Saturated Heterocycle: A tetrahydropyridine ring fused to the benzene ring.

-

Substituents: A methyl group on the aromatic ring and an amine group within the heterocycle.

Due to the lack of symmetry, all ten carbon atoms and all distinct proton groups are expected to be chemically non-equivalent, giving rise to a corresponding number of signals in their respective NMR spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their connectivity. The predicted spectrum is analyzed based on chemical shift (δ), signal multiplicity, and coupling constants (J).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 6.95 | t (triplet) | 7.7 |

| H-8 | 6.85 | d (doublet) | 7.5 |

| H-6 | 6.50 | d (doublet) | 7.9 |

| NH | ~3.6 (variable) | br s (broad singlet) | - |

| H-2 | 3.31 | t (triplet) | 5.5 |

| H-4 | 2.80 | t (triplet) | 6.3 |

| 5-CH₃ | 2.20 | s (singlet) | - |

| H-3 | 1.92 | m (multiplet) | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 6.5-7.0 ppm):

-

The signal at δ 6.95 (H-7) is predicted as a triplet because it is coupled to two adjacent protons, H-6 and H-8, with similar coupling constants.

-

The proton at δ 6.85 (H-8) , adjacent to the electron-donating nitrogen atom's fusion point, appears as a doublet, coupled only to H-7.

-

The proton at δ 6.50 (H-6) is also a doublet, coupled to H-7. Its upfield shift relative to the other aromatic protons is influenced by the ortho-para directing effects of the amine and the electronic effect of the adjacent methyl group.

-

-

Amine Proton (NH):

-

The NH proton signal is typically a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It is predicted here around δ 3.6 .

-

-

Aliphatic Region (δ 1.9-3.4 ppm):

-

The protons on C-2 (δ 3.31) are adjacent to the electronegative nitrogen atom, causing a significant downfield shift. They appear as a triplet due to coupling with the two protons on C-3.

-

The benzylic protons on C-4 (δ 2.80) are deshielded by the aromatic ring and appear as a triplet, coupled to the two protons on C-3.

-

The protons on C-3 (δ 1.92) are coupled to both the C-2 and C-4 protons, resulting in a complex multiplet.

-

-

Methyl Region (δ 2.20 ppm):

-

The 5-CH₃ protons appear as a sharp singlet as there are no adjacent protons to couple with. Its position is characteristic of a methyl group attached to an aromatic ring.

-

The relationships and couplings between the aliphatic protons can be visually understood through the following workflow.

Caption: Key ¹H-¹H couplings in the aliphatic region.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 5-Methyl-1,2,3,4-tetrahydroquinoline, ten distinct signals are predicted.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-8a | 143.5 |

| C-5 | 131.0 |

| C-7 | 126.8 |

| C-4a | 125.0 |

| C-6 | 123.5 |

| C-8 | 115.5 |

| C-2 | 42.5 |

| C-4 | 27.0 |

| C-3 | 22.5 |

| 5-CH₃ | 18.0 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Region (δ 115-145 ppm):

-

Six signals are observed for the six carbons of the benzene ring.

-

The quaternary carbons, C-8a (δ 143.5) and C-4a (δ 125.0) , are deshielded. C-8a, being directly attached to the nitrogen, is the most downfield.

-

C-5 (δ 131.0) is the carbon bearing the methyl group.

-

The aromatic CH carbons appear at δ 126.8 (C-7) , δ 123.5 (C-6) , and δ 115.5 (C-8) . The upfield shift of C-8 is consistent with its position ortho to the strong electron-donating amine group.

-

-

Aliphatic Region (δ 18-45 ppm):

-

C-2 (δ 42.5) is the most downfield of the aliphatic carbons due to its direct attachment to the nitrogen atom.

-

The benzylic carbon C-4 (δ 27.0) and the other aliphatic carbon C-3 (δ 22.5) appear further upfield.

-

The methyl carbon 5-CH₃ (δ 18.0) is the most shielded carbon in the molecule, appearing at the highest field (lowest ppm value).

-

Standard Operating Protocol for NMR Data Acquisition

This section outlines a field-proven, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic amines like 5-Methyl-1,2,3,4-tetrahydroquinoline.

Experimental Workflow

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra. The choice of solvent is paramount.

-

Protocol: Accurately weigh 5-10 mg of 5-Methyl-1,2,3,4-tetrahydroquinoline and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single deuterium signal for locking. Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Calibration and Setup:

-

Rationale: Ensuring the spectrometer is properly tuned for the specific sample guarantees optimal sensitivity and resolution.

-

Protocol: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent. Tune and match the probe for both the ¹H and ¹³C frequencies to maximize energy transfer and signal-to-noise ratio.

-

-

¹H NMR Spectrum Acquisition:

-

Rationale: Standard acquisition parameters are usually sufficient for a straightforward structural confirmation.

-

Protocol:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically adequate.

-

Spectral Width: A sweep width of -2 to 12 ppm is appropriate.

-

-

-

¹³C NMR Spectrum Acquisition:

-

Rationale: ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%) and its lower gyromagnetic ratio. Proton decoupling is used to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE).

-

Protocol:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512 to 1024 scans are common for obtaining a good signal-to-noise ratio for all carbons, including quaternary ones.

-

Spectral Width: A sweep width of 0 to 220 ppm covers the entire range of organic carbons.

-

-

-

Data Processing and Analysis:

-

Rationale: Raw time-domain data (FID) must be mathematically processed to generate the frequency-domain spectrum we interpret.

-

Protocol: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio. Perform a Fourier Transform to convert the data from the time domain to the frequency domain. Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. Reference the spectra by setting the TMS peak to 0.00 ppm.

-

"crystal structure of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride"

An In-depth Technical Guide to the Crystal Structure of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the anticipated crystal structure of this compound. While a definitive, publicly available crystal structure for this specific molecule was not identified during the literature review, this document leverages crystallographic data from closely related substituted tetrahydroquinoline and isoquinoline hydrochlorides to construct a detailed structural hypothesis. The guide elucidates the expected molecular geometry, conformational analysis, and the critical supramolecular interactions, particularly hydrogen bonding, that govern the crystal packing. Furthermore, it offers a robust, field-proven experimental workflow for the determination of such a crystal structure via single-crystal X-ray diffraction, intended to serve as a standard operating protocol for researchers in structural chemistry and drug development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique three-dimensional structure, combining an aromatic ring with a saturated heterocyclic amine, makes it a versatile building block for a wide range of biologically active compounds.[1][2] Derivatives of THQ have demonstrated a vast array of pharmacological activities, including uses as analgesics, antiarrhythmics, and antivirals.[1][2] The introduction of substituents, such as a methyl group at the 5-position, significantly influences the molecule's steric and electronic properties, which in turn can modulate its binding affinity to biological targets and its solid-state properties.

The hydrochloride salt form is frequently employed in drug development to enhance the solubility and stability of amine-containing active pharmaceutical ingredients. The process of salt formation and subsequent crystallization introduces a new set of strong, directional interactions—primarily hydrogen bonds—that dictate the final crystal lattice. Understanding this three-dimensional arrangement is paramount for controlling physicochemical properties such as solubility, dissolution rate, hygroscopicity, and mechanical strength, all of which are critical for successful drug formulation.

Molecular Structure and Conformational Analysis

While the specific crystallographic data for this compound is not publicly available, we can deduce the most probable molecular structure based on fundamental chemical principles and data from analogous structures.

The cation consists of a fused bicyclic system where a benzene ring is fused to a six-membered saturated nitrogen-containing ring. The nitrogen atom, being protonated, adopts a tetrahedral geometry, bearing a positive charge that is balanced by the chloride anion. The saturated ring is not planar and is expected to adopt a half-chair conformation to minimize torsional strain, a common feature in substituted tetrahydroquinolines.[3] The methyl group at the 5-position is attached to the aromatic portion of the molecule.

Caption: Hypothesized structure of the 5-Methyl-1,2,3,4-tetrahydroquinolinium cation.

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, the crystal structure is stabilized by a network of intermolecular interactions. For a hydrochloride salt of a secondary amine, the most dominant of these is the hydrogen bond between the protonated nitrogen (N-H⁺) and the chloride anion (Cl⁻). This interaction is a strong, charge-assisted hydrogen bond that serves as the primary organizational force in the crystal lattice.

Based on observations from related structures, it is highly probable that the N-H⁺ group of the tetrahydroquinolinium cation acts as a hydrogen bond donor to the chloride anion, which acts as the acceptor.[4] This fundamental interaction is the cornerstone of the supramolecular assembly. Depending on the stoichiometry and the presence of any solvates, the chloride ion may accept hydrogen bonds from one or more cations, leading to the formation of various motifs such as chains, sheets, or more complex three-dimensional networks.

Other, weaker interactions like C-H···π and π-π stacking between the aromatic rings of adjacent cations may also contribute to the overall stability of the crystal packing, influencing the density and melting point of the solid.

Caption: Expected primary hydrogen bond interaction between the cation and anion.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of this compound requires a well-designed single-crystal X-ray diffraction (SC-XRD) experiment. The following protocol outlines the essential steps, reflecting best practices in the field.

Step-by-Step Methodology

-

Crystal Growth & Selection:

-

Rationale: The quality of the diffraction data is critically dependent on the quality of the single crystal. The ideal crystal should be free of cracks and defects.

-

Protocol: Dissolve the synthesized this compound powder in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetonitrile/ether). Employ a slow evaporation or vapor diffusion technique at a constant temperature. From the resulting crystalline material, select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a polarized light microscope.

-

-

Crystal Mounting:

-

Rationale: The crystal must be held stationary in the X-ray beam. Cryo-cooling is standard practice to minimize thermal motion and radiation damage.

-

Protocol: Mount the selected crystal onto a cryo-loop (e.g., a Hampton Research loop) using a minimal amount of cryo-protectant oil (e.g., paratone-N). Rapidly flash-cool the crystal by placing it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer head.

-

-

Data Collection:

-

Rationale: A complete, redundant dataset is required to accurately determine the unit cell parameters and solve the structure.

-

Protocol: Perform the experiment on a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[3] A typical data collection strategy involves a series of omega (ω) and phi (φ) scans to cover a significant portion of the reciprocal space, aiming for high resolution (d < 0.8 Å) and high completeness (>99%).

-

-

Data Reduction and Structure Solution:

-

Rationale: Raw diffraction images must be processed to yield reflection intensities, which are then used to determine the phase information and reveal the atomic positions.

-

Protocol: Integrate the raw diffraction frames using software like SAINT or XDS. The resulting data is then scaled and corrected for absorption effects (e.g., using SADABS).[3] The crystal structure is solved using direct methods or dual-space algorithms (e.g., with the SHELXT program).[3] This initial step typically reveals the positions of the heavier atoms (Cl, N, C).

-

-

Structure Refinement:

-

Rationale: The initial structural model is refined against the experimental data to improve its accuracy and determine the final atomic coordinates and thermal parameters.

-

Protocol: Perform a full-matrix least-squares refinement using a program like SHELXL.[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model, although the N-H proton involved in the key hydrogen bond may be located from the difference Fourier map. The refinement is complete when the model converges, indicated by minimal shifts in parameters and low residual values (R1 < 5%).

-

-

Validation and Visualization:

-

Rationale: The final structure must be validated to ensure its chemical and crystallographic soundness.

-

Protocol: Use software such as PLATON or the checkCIF utility from the IUCr to validate the final structure. Generate visualizations of the molecular structure, packing diagrams, and hydrogen bonding networks using programs like OLEX2, Mercury, or ORTEP-3.[3]

-

Caption: Standard workflow for single-crystal X-ray structure determination.

Tabulated Crystallographic Insights

While specific data is unavailable, the following table summarizes the expected ranges for key crystallographic parameters based on analogous substituted tetrahydroquinoline and isoquinoline hydrochloride structures found in the Cambridge Structural Database (CSD).[5]

| Parameter | Expected Value / System | Rationale & Significance |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for organic salts of this complexity, allowing for efficient packing. |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | As the molecule is synthesized as a racemate, a centrosymmetric space group is highly probable. |

| N-H Bond Length | ~0.90 - 0.95 Å | Typical length for a protonated secondary amine nitrogen-hydrogen bond. |

| N-H···Cl⁻ Hydrogen Bond | ~3.0 - 3.3 Å (N···Cl distance) | This distance is characteristic of strong, charge-assisted N-H⁺···Cl⁻ hydrogen bonds, the primary packing interaction. |

| Aromatic C-C Bond Lengths | ~1.37 - 1.40 Å | Consistent with delocalized π-bonding in the benzene ring. |

| Aliphatic C-C Bond Lengths | ~1.50 - 1.54 Å | Typical sp³-sp³ carbon-carbon single bond lengths in the saturated ring. |

| Aliphatic C-N Bond Lengths | ~1.47 - 1.51 Å | Typical sp³ carbon-nitrogen single bond lengths. |

Conclusion

This technical guide has presented a detailed, albeit predictive, analysis of the crystal structure of this compound. By synthesizing information from closely related known structures, we have established a strong hypothesis for its molecular conformation, the critical role of N-H⁺···Cl⁻ hydrogen bonding in its supramolecular assembly, and the likely crystallographic parameters. The provided experimental protocol for single-crystal X-ray diffraction serves as a comprehensive roadmap for researchers aiming to elucidate this structure definitively. The insights contained herein are crucial for professionals in drug development and materials science who rely on a deep understanding of solid-state chemistry to optimize the performance and properties of crystalline materials.

References

"physicochemical properties of 5-Methyl-1,2,3,4-tetrahydroquinoline"

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including antiarrhythmic, antiviral, and antimalarial agents.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive building block for designing ligands that target complex biological receptors. 5-Methyl-1,2,3,4-tetrahydroquinoline, a specific derivative, offers an entry point for exploring structure-activity relationships (SAR) where substitution on the aromatic ring can modulate electronic and steric properties.

This guide serves as a comprehensive technical resource on the core physicochemical properties of 5-Methyl-1,2,3,4-tetrahydroquinoline. As Senior Application Scientists, we recognize that a deep understanding of a molecule's fundamental characteristics—such as its ionization state (pKa), lipophilicity (logP), and solubility—is not merely academic. These parameters are the bedrock of rational drug design, governing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we synthesize foundational data with field-proven experimental protocols, providing the causal insights necessary for its effective application in research and development.

Core Physicochemical Data

The fundamental properties of 5-Methyl-1,2,3,4-tetrahydroquinoline are summarized below. This data provides a quantitative baseline for predictive modeling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [2] |

| Molecular Weight | 147.22 g/mol | [2][3] |

| CAS Number | 58960-02-4 | [2][4][5] |

| Appearance | Data for the closely related 6-methyl isomer suggests a white or colorless to yellow powder or liquid. | |

| Melting Point | 9 - 14 °C (for the parent 1,2,3,4-tetrahydroquinoline) | |

| Boiling Point | 113 - 117 °C at 13 hPa (for the parent 1,2,3,4-tetrahydroquinoline) | |

| Density | 1.061 g/cm³ at 25 °C (for the parent 1,2,3,4-tetrahydroquinoline) | |

| pKa (Predicted) | ~5.0 (Predicted for the conjugate acid, typical for tetrahydroquinolines) | [6] |

| logP (Predicted) | ~2.3 (Predicted, indicating moderate lipophilicity) | [7] |

The Pillars of Drug Development: pKa, LogP, and Solubility

The values in the table are more than just numbers; they are predictors of biological behavior. For a molecule like 5-Methyl-1,2,3,4-tetrahydroquinoline, three properties are paramount in a drug development context.

-

Ionization Constant (pKa): The tetrahydroquinoline moiety contains a secondary amine, which is basic. The pKa of its conjugate acid dictates the proportion of the molecule that will be protonated (charged) versus neutral at a given pH. At physiological pH (~7.4), a significant fraction of the molecule will exist as the charged ammonium cation. This ionization is critical as it dramatically increases aqueous solubility but can decrease membrane permeability, creating a crucial trade-off that must be balanced for optimal ADME properties.

-

Lipophilicity (logP): The octanol-water partition coefficient (logP) is the gold standard for measuring a compound's lipophilicity, or "greasiness."[8] It directly correlates with a molecule's ability to partition into lipid bilayers, a necessary step for crossing cellular membranes and achieving systemic distribution. The predicted logP of ~2.3 suggests that 5-Methyl-1,2,3,4-tetrahydroquinoline has favorable lipophilicity for oral absorption, falling within the range typically associated with successful drug candidates.[9]

-

Aqueous Solubility: For any orally administered drug, dissolution in the gastrointestinal tract is the first and often rate-limiting step to absorption. The solubility of this compound is a delicate interplay between the lipophilic methyl-substituted benzene ring and the potentially hydrophilic secondary amine.[10] While the neutral form may have limited water solubility, its solubility can be significantly enhanced in acidic environments (like the stomach) where the amine becomes protonated.

Experimental Protocols: A Self-Validating Approach

Accurate experimental determination of these properties is essential, as in silico predictions provide only an estimate. The following protocols are designed to be robust and self-validating, providing the high-quality data required for regulatory submissions and lead optimization.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This method remains the benchmark for solubility measurement, directly determining the equilibrium concentration of a compound in a saturated aqueous solution.

Causality: The core principle is to allow a surplus of the solid compound to reach thermodynamic equilibrium with the aqueous solvent. Measuring the concentration of the dissolved portion provides the intrinsic solubility. Temperature control is critical as solubility is temperature-dependent.

Step-by-Step Methodology:

-

Solvent Preparation: Use a physiologically relevant buffer, such as a phosphate-buffered saline (PBS) at pH 7.4, to mimic biological conditions.

-

Sample Preparation: Add an excess amount of 5-Methyl-1,2,3,4-tetrahydroquinoline to a glass vial containing the buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled incubator (typically 25 °C or 37 °C) for at least 24 hours.[10] This extended period ensures that equilibrium is fully achieved.

-

Phase Separation: After equilibration, allow the vial to stand, letting the undissolved solid settle. To remove any suspended microparticles, centrifuge the sample at high speed.

-

Sample Analysis: Carefully extract a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: pKa Determination (Potentiometric Titration)

This classic method measures the pH of a solution as a titrant is added, allowing for the direct determination of the pKa from the resulting titration curve.[11]

Causality: As a strong acid (e.g., HCl) is added to a solution of the basic compound, the amine is protonated. The pH changes slowly near the point where half of the amine has been protonated. At this half-equivalence point, the concentrations of the free base and its conjugate acid are equal, and according to the Henderson-Hasselbalch equation, the measured pH is equal to the pKa.[12]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of 5-Methyl-1,2,3,4-tetrahydroquinoline in deionized, carbonate-free water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but its effect on the pKa must be considered.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the resulting sigmoid curve.

Caption: Workflow for Potentiometric pKa Determination.

Protocol 3: LogP Determination (Shake-Flask Method)

This protocol directly measures the partitioning of the compound between n-octanol (simulating a lipid environment) and water.[13]

Causality: The ratio of a compound's concentration at equilibrium in two immiscible phases (n-octanol and water) reflects its relative affinity for a lipophilic versus a hydrophilic environment. To measure the logP of the neutral species specifically, the aqueous phase must be buffered to a pH at least 2 units above the pKa of the compound, ensuring >99% of it is in the un-ionized form.[8][14]

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with a buffer (e.g., pH 10 carbonate buffer) and pre-saturate the buffer with n-octanol by mixing them vigorously for 24 hours and then separating the layers. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of 5-Methyl-1,2,3,4-tetrahydroquinoline in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated buffer in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for 1 hour to facilitate partitioning, then allow the layers to separate completely for at least 1 hour.[15]

-

Phase Separation & Analysis: Carefully collect samples from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Water]. The final value is expressed as logP.

Caption: Workflow for Shake-Flask LogP Determination.

Safety and Handling

While specific data for the 5-methyl isomer is limited, data for related tetrahydroquinolines indicates that appropriate safety precautions are necessary. The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as an irritant.[7] Safety Data Sheets for other isomers suggest the compound may be harmful if swallowed or in contact with skin.[16][17]

Core Handling Requirements:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[16][18]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[16]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[16][17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

5-Methyl-1,2,3,4-tetrahydroquinoline presents a classic medicinal chemistry profile: a moderately lipophilic, basic scaffold with properties amenable to optimization. Its predicted pKa and logP values suggest it is a promising starting point for developing orally bioavailable agents. However, these predictions must be validated through rigorous experimental work. The protocols detailed in this guide provide a robust framework for generating the high-quality physicochemical data needed to confidently advance a compound through the drug discovery pipeline. By understanding and meticulously characterizing these core properties, researchers can unlock the full potential of this versatile chemical entity.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methyl-1,2,3,4-tetrahydroquinoline | CymitQuimica [cymitquimica.com]

- 3. Quinoline, 1,2,3,4-tetrahydro-2-methyl- [webbook.nist.gov]

- 4. 5-Methyl-1,2,3,4-tetrahydroquinoline | 58960-02-4 [chemicalbook.com]

- 5. 1,2,3,4-Tetrahydro-5-methylquinoline | C10H13N | CID 13931070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2,3,4-tetrahydroquinoline, 635-46-1 [thegoodscentscompany.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pennwest.edu [pennwest.edu]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. connectsci.au [connectsci.au]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 5-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, the influence of physicochemical properties, and detailed, field-proven experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to predict, measure, and interpret the solubility of this and structurally related amine hydrochlorides, a critical parameter in process chemistry, formulation development, and analytical method design.

Introduction: The Significance of Solubility

This compound belongs to the tetrahydroquinoline class of heterocyclic compounds. This structural motif is a prevalent core in a myriad of synthetic pharmaceuticals and bioactive natural products, finding application in areas such as neuroprotective agents and monoamine oxidase inhibitors.[1][2] The hydrochloride salt form is frequently employed to enhance the stability and aqueous solubility of parent amine compounds. However, for applications in organic synthesis, purification, and the development of non-aqueous formulations, a thorough understanding of its solubility in organic solvents is paramount.

Poorly understood solubility can lead to significant challenges in drug development, including suboptimal drug delivery, inefficient purification, and unreliable analytical results.[3] This guide provides the necessary theoretical and practical tools to systematically approach the solubility determination of this compound.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is limited, we can infer its likely behavior by examining the properties of its parent structure, 1,2,3,4-tetrahydroquinoline, and the general characteristics of amine hydrochlorides.

Table 1: Physicochemical Properties of the Parent Compound and General Salt Characteristics

| Property | Value (for 1,2,3,4-tetrahydroquinoline free base) | Influence on Hydrochloride Salt Solubility |

| Molecular Formula | C₉H₁₁N[4] | Affects molarity calculations. |

| Molecular Weight | 133.19 g/mol [4] | Influences solvation energy. |

| logP (o/w) | 2.290 (estimated)[5] | The positive logP indicates a degree of lipophilicity for the free base. The hydrochloride salt will be significantly more polar and hydrophilic. |

| Form | Hydrochloride Salt (Ionic Solid) | As a salt, it is composed of a protonated tetrahydroquinolinium cation and a chloride anion. Its solubility is governed by the solvent's ability to solvate these ions. |

The fundamental principle governing solubility is "like dissolves like." this compound is an ionic salt. Therefore, its solubility is dictated by the equilibrium between the solid crystal lattice and the solvated ions in solution.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents are expected to be effective at dissolving the salt. Their hydroxyl groups can hydrogen bond with the chloride anion, and the polar nature of the solvent can effectively solvate the organic cation.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can solvate the cation well. While they do not have hydrogen bond donors to solvate the anion as effectively as protic solvents, they are still expected to show moderate to good solubility.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack the polarity required to overcome the crystal lattice energy of the ionic salt. Consequently, solubility is expected to be very low or negligible. Amine salts are generally insoluble in nonpolar organic solvents like ether.[6]

The methyl group at the 5-position slightly increases the lipophilicity and molecular weight of the parent structure but is not expected to fundamentally alter the solubility profile compared to the unsubstituted hydrochloride salt.

Predictive Assessment of Solubility

Based on the principles of solvent polarity and the ionic nature of the target compound, the following table provides a qualitative prediction of solubility. This serves as a starting point for solvent selection in experimental studies.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Excellent ability to solvate both the cation and the chloride anion through dipole-ion interactions and hydrogen bonding. |

| Polar Aprotic | DMSO, DMF | High to Medium | High polarity effectively solvates the cation; moderate solvation of the anion. |

| Acetonitrile, Acetone | Medium to Low | Lower polarity compared to DMSO/DMF, resulting in reduced solvating power for an ionic salt. | |

| Low-Polarity | Dichloromethane (DCM), Ethyl Acetate | Low | Insufficient polarity to effectively overcome the crystal lattice energy of the salt. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | Lack of polarity makes them very poor solvents for ionic compounds.[6] |

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The "shake-flask" or isothermal equilibrium method is the gold standard for determining thermodynamic solubility.[7] This method measures the concentration of a saturated solution that is in equilibrium with the solid drug at a specific temperature.

Rationale Behind the Isothermal Equilibrium Method

This protocol is designed as a self-validating system. By ensuring an excess of solid material is present and allowing sufficient time for equilibrium to be reached, we can be confident that the measured concentration represents the true solubility limit under the specified conditions. Temperature control is critical, as solubility is highly temperature-dependent.[8] Post-equilibration filtration is essential to separate the saturated solution from the undissolved solid without causing precipitation or further dissolution.

Step-by-Step Experimental Protocol

-

Preparation:

-

Accurately weigh an amount of this compound into several glass vials. The amount should be in clear excess of its expected solubility. A starting point could be 20-50 mg.

-

Pipette a precise volume (e.g., 1.0 or 2.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[7]

-

-

Sample Processing & Dilution:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean, pre-weighed volumetric flask. This step removes any remaining solid microparticles.

-

Accurately dilute the filtered sample to a suitable concentration for analysis with the same solvent. The dilution factor should be chosen to bring the final concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 5.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution Factor)

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common technique for accurately determining the concentration of the dissolved compound.[9] A reversed-phase method is suitable for this type of molecule.

Rationale for Method Selection

A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The mobile phase, consisting of an organic modifier (acetonitrile or methanol) and a buffered aqueous phase, allows for the elution of the protonated amine. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times. UV detection is appropriate as the quinoline ring system contains a chromophore that absorbs UV light.

Suggested HPLC Method Parameters

The following parameters provide a robust starting point for method development. Validation should be performed according to ICH guidelines.[10]

Table 3: Starting Parameters for a Reversed-Phase HPLC Method

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic (e.g., 70% A / 30% B, adjust as needed) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at ~254 nm (scan for optimal wavelength) |

| Quantification | External standard calibration curve |

Principles of Method Validation

To ensure the trustworthiness of the solubility data, the analytical method must be validated. Key parameters include:

-

Linearity and Range: Demonstrating that the detector response is proportional to the concentration over a specific range.[11]

-

Accuracy: Showing how close the measured value is to the true value, often assessed by spike recovery.[11]

-

Precision: Assessing the repeatability of the measurement under the same operating conditions.[11]

Factors Influencing Solubility: A Deeper Dive

Understanding the variables that control solubility is key to manipulating them in a laboratory or industrial setting.

References

- 1. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. research.unipd.it [research.unipd.it]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 5. 1,2,3,4-tetrahydroquinoline, 635-46-1 [thegoodscentscompany.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Methyl-1,2,3,4-tetrahydroquinoline

A Note on the Scope of this Document: As of the latest literature review, direct experimental studies detailing the specific mechanism of action for 5-Methyl-1,2,3,4-tetrahydroquinoline are scarce. This guide, therefore, presents a scientifically-grounded putative mechanism of action. The hypotheses herein are extrapolated from the well-documented biological activities of the broader tetrahydroquinoline and tetrahydroisoquinoline classes of compounds, particularly methylated analogues. This document is intended to serve as a foundational resource for researchers, providing both a summary of likely biological activities and a framework for future experimental validation.

Introduction to 5-Methyl-1,2,3,4-tetrahydroquinoline

5-Methyl-1,2,3,4-tetrahydroquinoline belongs to the tetrahydroquinoline (THQ) family, a class of heterocyclic compounds prevalent in numerous natural products and synthetic molecules of medicinal importance. The THQ scaffold is recognized as a "privileged structure" in drug discovery, meaning it is capable of binding to a variety of biological targets, leading to a wide range of pharmacological effects. These activities include, but are not limited to, anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2]

The addition of a methyl group to the aromatic ring, as in 5-Methyl-1,2,3,4-tetrahydroquinoline, can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications, in turn, can profoundly impact its binding affinity for biological targets and its overall pharmacological profile.[3] This guide will explore the most probable mechanisms of action for 5-Methyl-1,2,3,4-tetrahydroquinoline based on the established pharmacology of its structural analogues.

Putative Neuroprotective Mechanisms of Action

The most extensively studied therapeutic potential of simple methylated tetrahydroisoquinolines (structural isomers of THQs) is in the realm of neuroprotection. The analogous compound, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has demonstrated robust neuroprotective effects in various preclinical models.[4] It is plausible that 5-Methyl-1,2,3,4-tetrahydroquinoline shares some of these protective mechanisms.

Monoamine Oxidase (MAO) Inhibition

A primary hypothesized mechanism is the inhibition of monoamine oxidase (MAO) enzymes. MAOs, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[4]

-

Causality: By inhibiting MAO, 5-Methyl-1,2,3,4-tetrahydroquinoline could increase the synaptic levels of these neurotransmitters, which may confer antidepressant and neuroprotective effects. Inhibition of MAO-B is particularly relevant in the context of Parkinson's disease, as it can prevent the metabolic activation of neurotoxins.

-

Structural Analogy: Numerous tetrahydroisoquinoline derivatives have been characterized as MAO inhibitors.[4] The core structure of 5-Methyl-1,2,3,4-tetrahydroquinoline is amenable to binding within the active site of MAO enzymes.

Experimental Protocol: In Vitro MAO Inhibition Assay

A standard method to validate this hypothesis is a fluorometric assay using commercially available kits.

-

Preparation of Reagents:

-

Recombinant human MAO-A and MAO-B enzymes.

-

5-Methyl-1,2,3,4-tetrahydroquinoline stock solution in DMSO.

-

MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate).

-

Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well microplate, add assay buffer, the test compound at various concentrations, and the respective MAO enzyme.

-

Incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MAO substrate.

-

Monitor the fluorescence increase over time using a plate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Antioxidant and Free Radical Scavenging Properties

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The tetrahydroquinoline ring system may act as a scavenger of reactive oxygen species (ROS).

-

Causality: By neutralizing free radicals, 5-Methyl-1,2,3,4-tetrahydroquinoline could protect neurons from oxidative damage to lipids, proteins, and DNA, thereby preserving cellular integrity and function.

-

Structural Analogy: The neuroprotective effects of 1MeTIQ are partly attributed to its free radical scavenging properties.[4]

Experimental Protocol: DPPH Free Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound.

-

Preparation of Reagents:

-

DPPH stock solution in methanol.

-

5-Methyl-1,2,3,4-tetrahydroquinoline solutions in methanol at various concentrations.

-

Ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound solutions.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm using a microplate reader.

-

-

Data Analysis:

-

The scavenging activity is calculated as a percentage of the decrease in absorbance of the DPPH solution in the presence of the test compound compared to the control (methanol + DPPH).

-

Calculate the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH free radicals.

-

Modulation of the Glutamatergic System

Excitotoxicity, caused by excessive activation of glutamate receptors (especially NMDA receptors), is another critical pathway of neuronal death.

-

Causality: By acting as an antagonist at NMDA receptors, 5-Methyl-1,2,3,4-tetrahydroquinoline could prevent excessive calcium influx into neurons, a key trigger for excitotoxic cell death pathways.

-

Structural Analogy: 1MeTIQ has been shown to inhibit NMDA receptors, contributing to its neuroprotective profile.[4]

Diagram: Putative Neuroprotective Signaling Pathways of 5-Methyl-1,2,3,4-tetrahydroquinoline

References

A Technical Guide to the Pharmacological Profile of 5-Methyl-1,2,3,4-tetrahydroquinoline: A Structurally-Informed Investigative Workflow

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] While the broader class of THQ derivatives has been extensively studied, the specific pharmacological profile of 5-Methyl-1,2,3,4-tetrahydroquinoline remains largely uncharacterized in public literature. This technical guide addresses this knowledge gap not by presenting established data, but by providing a comprehensive, field-proven investigative workflow for its characterization. We synthesize foundational knowledge on the synthesis and general pharmacology of the THQ scaffold, analyze the potential modulatory effects of the C5-methyl group, and propose a systematic, multi-phase research plan. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a practical roadmap from synthesis to in vivo evaluation to unlock the therapeutic potential of this specific molecule.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a cornerstone of heterocyclic chemistry and a highly valued pharmacophore in drug discovery. Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that is adept at interacting with a variety of biological targets. Consequently, THQ derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, anti-diabetic, neuroprotective, and antimicrobial properties.[1][3][4]

Clinically relevant molecules and investigational compounds containing the THQ core underscore its therapeutic importance. Examples range from antiviral agents like Virantmycin to antiarrhythmic drugs such as Nicainoprol and compounds explored for their potential in treating Alzheimer's disease and diabetes.[1][3] The activity of these derivatives is highly dependent on the nature and position of substituents on the THQ ring system, which modulate their physicochemical properties, target affinity, and selectivity.[3] The 5-methyl derivative is of particular interest, as the introduction of a small alkyl group can profoundly influence a molecule's conformational preference, metabolic stability, and binding interactions—a phenomenon sometimes referred to as the "magic methyl effect".[5] This guide provides the necessary framework to systematically elucidate these properties for 5-Methyl-1,2,3,4-tetrahydroquinoline.

Synthesis and Physicochemical Profile

A robust and reproducible synthetic route is the prerequisite for any pharmacological investigation. The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoline is best approached via a two-step sequence: the construction of the aromatic precursor, 5-methylquinoline, followed by the selective reduction of the pyridine ring.

Proposed Synthesis

Step 1: Synthesis of 5-Methylquinoline via Skraup-Doebner-von Miller Reaction

This classic method constructs the quinoline ring from an aniline derivative. A common approach involves the reaction of 3-methylaniline with glycerol in the presence of an acid catalyst (like sulfuric acid) and an oxidizing agent.[6][7]

Experimental Protocol:

-

Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid.

-

Reagent Addition: Cool the flask in an ice bath and slowly add 3-methylaniline, followed by glycerol. Then, carefully add the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

-

Reaction: Heat the mixture gently under vigorous stirring. The reaction is exothermic and should be controlled carefully. Once the initial reaction subsides, heat the mixture to reflux for 3-4 hours.

-

Work-up: Cool the reaction mixture and dilute with water. Neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

-

Extraction: Perform steam distillation or solvent extraction (e.g., with dichloromethane) to isolate the crude 5-methylquinoline.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 5-methylquinoline.[6]

Step 2: Catalytic Hydrogenation to 5-Methyl-1,2,3,4-tetrahydroquinoline

The selective hydrogenation of the nitrogen-containing heterocyclic ring of quinoline is a well-established transformation. Various catalysts can be employed, including palladium on carbon (Pd/C), platinum-based catalysts, or cobalt-graphene composites, under a hydrogen atmosphere.[8][9]

Experimental Protocol:

-

Setup: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 5-methylquinoline in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol%).

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 20-50 atm). Heat the reaction mixture (e.g., to 60°C) and stir for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue, 5-Methyl-1,2,3,4-tetrahydroquinoline, can be purified further by vacuum distillation or chromatography if necessary.

Physicochemical Properties

A summary of the basic physicochemical properties of the target compound is crucial for planning subsequent experiments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | |

| Molecular Weight | 147.22 g/mol | |

| Appearance | Light yellow to brown liquid (predicted) | [6] |

| CAS Number | 58960-02-4 | N/A |

Predicted Pharmacological Profile and Rationale

While specific data is lacking, a probable pharmacological profile can be hypothesized based on the known activities of the THQ scaffold and the influence of methyl substitution.

Known Biological Activities of the THQ Scaffold

Derivatives of THQ have been reported to exhibit a wide range of activities, providing a logical starting point for screening. Key areas include:

-

Anticancer Activity: Many THQ derivatives show cytotoxicity against various cancer cell lines.[4][10] A prominent mechanism involves the inhibition of protein kinases such as mTOR and PI3K, which are critical nodes in cell growth and proliferation pathways.[11]

-

Neuropharmacology: The THQ structure is present in compounds that interact with central nervous system targets, including NMDA and serotonin (5-HT) receptors, suggesting potential applications in neurodegenerative diseases and psychiatric disorders.[3]

-

Metabolic Diseases: Certain THQs act as inhibitors of AMP-activated protein kinase (AMPK), indicating potential utility in the treatment of diabetes.[1]

The "Magic Methyl Effect": Hypothesizing the Role of the 5-Methyl Group

The introduction of a methyl group at the C5 position can significantly modulate the parent molecule's profile in several ways:[5]

-

Potency and Selectivity: The methyl group can act as a key binding feature, fitting into a specific hydrophobic pocket within a target protein. This can dramatically increase binding affinity and improve selectivity against related proteins.[5] Electronically, the methyl group is weakly electron-donating, which can subtly alter the charge distribution of the aromatic ring, potentially influencing electrostatic or pi-stacking interactions.

-